molecular formula C16H31NO B6046306 [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol

[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol

Cat. No. B6046306
M. Wt: 253.42 g/mol
InChI Key: FLJPFPGNZUVZNR-UHFFFAOYSA-N
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Description

[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol, also known as TBPB, is a chemical compound that has been widely studied for its potential applications in scientific research. TBPB is a piperidine-based compound that acts as a selective agonist of the TRPV1 ion channel, which is involved in the transmission of pain signals in the body. In

Mechanism of Action

[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol acts as a selective agonist of the TRPV1 ion channel, which is a non-selective cation channel that is expressed in sensory neurons. Activation of the TRPV1 channel leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the transmission of pain signals. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol binds to a specific site on the TRPV1 channel, causing a conformational change that leads to channel activation.
Biochemical and Physiological Effects:
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to have a number of biochemical and physiological effects. In addition to its role in pain signaling, [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to modulate the activity of other ion channels, including the TRPA1 and TRPM8 channels. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol is its selectivity for the TRPV1 channel. This allows researchers to study the specific effects of TRPV1 activation without the confounding effects of non-specific channel activation. However, one limitation of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol is its relatively short half-life, which can make it difficult to study the long-term effects of TRPV1 activation.

Future Directions

There are several future directions for research on [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol. One area of interest is the development of new analogs of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol with improved pharmacological properties, including longer half-life and increased selectivity for the TRPV1 channel. Another area of interest is the study of the role of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol in other physiological processes, including inflammation and neurodegenerative diseases. Additionally, the development of new methods for the synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol and related compounds may further facilitate research in this area.

Synthesis Methods

The synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol involves several steps, including the reaction of 4-tert-butylcyclohexanone with piperidine to form 1-(4-tert-butylcyclohexyl)piperidine, which is then converted to the corresponding alcohol using sodium borohydride. The alcohol is then oxidized to form [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol. The synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been well-documented in the literature, and several modifications to the procedure have been reported to improve the yield and purity of the compound.

Scientific Research Applications

[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in the modulation of pain signaling. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to selectively activate the TRPV1 channel, which is involved in the transmission of pain signals in the body. This makes [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol a valuable tool for studying the mechanisms of pain signaling and for developing new therapies for pain management.

properties

IUPAC Name

[1-(4-tert-butylcyclohexyl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-16(2,3)13-7-9-14(10-8-13)17-11-5-4-6-15(17)12-18/h13-15,18H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJPFPGNZUVZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol

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